mPGES1-IN-4

PGE2 biosynthesis inhibition mPGES-1 cellular assay SAR fluorination effect

Researchers studying PGE2-driven inflammation face a critical gap: potent human mPGES-1 inhibitors (e.g., MF63) are inactive against rodent enzymes, blocking preclinical in vivo validation. mPGES1-IN-4 bridges this gap with confirmed cross-species activity. • Human mPGES-1 IC50: 66 nM; Mouse IC50: 2,730 nM-enabling rodent model studies that MF63 cannot support. • Cellular PGE2 production IC50: 12 nM (2.6× more potent than non-fluorinated analogue compound 18). • 45.5% carrageenan-induced paw edema reduction at 25 mg/kg p.o.-highest efficacy among all tested pyrimidine analogues. • Dual mPGES-1/COX-2 inhibition profile permits concentration-dependent mechanistic dissection of the arachidonic acid cascade.

Molecular Formula C27H25F2N3O
Molecular Weight 445.5 g/mol
Cat. No. B3025841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPGES1-IN-4
Molecular FormulaC27H25F2N3O
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=C(N=C1C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F)N)C4=CC=CC=C4
InChIInChI=1S/C27H25F2N3O/c1-2-3-14-21-25(19-12-8-5-9-13-19)31-27(30)32-26(21)20-15-16-22(24(29)23(20)28)33-17-18-10-6-4-7-11-18/h4-13,15-16H,2-3,14,17H2,1H3,(H2,30,31,32)
InChIKeyDJHKSTXSNQFUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mPGES1-IN-4: mPGES-1 Inhibitor for Anti-Inflammatory Research


mPGES1-IN-4 (CAS 2253745-78-5), designated as compound 32 in the primary literature, is a polysubstituted pyrimidine derivative that functions as a submicromolar inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal inducible enzyme in the PGE2 biosynthetic cascade [1]. Its structure—5-butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine—features a key difluorination on the C4 benzyloxyphenyl moiety that distinguishes it from its non-fluorinated parent compound 18 [1]. The compound exhibits a dual inhibitory profile, potently targeting mPGES-1 (human IC50 = 66 nM) with weaker secondary COX-2 inhibition (IC50 = 7.03 µM), while sparing COX-1 at concentrations up to 20 µM [1]. It demonstrates oral bioavailability and significant in vivo anti-inflammatory efficacy in the carrageenan-induced rat paw edema model [1][2].

mPGES1-IN-4: Non-Interchangeability with Other mPGES-1 Inhibitors


Polysubstituted pyrimidine-based mPGES-1 inhibitors within the same chemical series exhibit pronounced structure-activity divergence that precludes interchangeable use. The difluorinated analogue mPGES1-IN-4 (compound 32) demonstrates an approximately 2.6-fold gain in cellular PGE2 production inhibitory potency (IC50 = 12 nM) and a ~1.8-fold improvement in human mPGES-1 enzyme inhibition (IC50 = 66 nM) relative to its non-fluorinated congener compound 18 (mPGES1-IN-5; IC50 = 31 nM and 117 nM respectively) [1]. Furthermore, only compound 32 among the pyrimidine series exhibits dual mPGES-1/COX-2 target engagement, whereas compound 18, 1, 28, and 30 are devoid of COX-1/2 activity [1]. The in vivo efficacy gap is substantial: at equivalent oral dosing (25 mg/kg), compound 32 reduces carrageenan-induced paw edema by 45.5% versus 36.3% for compound 18 and 20.7% for compound 30 [1]. Cross-class substitution is equally problematic—MF63, a potent human mPGES-1 inhibitor (IC50 = 1.3 nM), is inactive against rodent mPGES-1 [2], whereas mPGES1-IN-4 retains activity on both human (66 nM) and mouse (2,730 nM) enzymes [1], directly impacting preclinical rodent model utility.

mPGES1-IN-4: Quantitative Differentiation Evidence


Cellular PGE2 Production Inhibition vs. Non-Fluorinated Analogue

In LPS-stimulated mouse peritoneal cells, mPGES1-IN-4 (compound 32) achieved an IC50 of 0.012 µM (12 nM) for PGE2 production inhibition, representing a 2.6-fold improvement over compound 18 (mPGES1-IN-5; IC50 = 0.031 µM, 31 nM) tested under identical conditions [1]. At a 50 µM test concentration, compound 32 reduced residual PGE2 production to only 0.04% of control, compared to <1% for compound 18 [1]. Relative to the series lead compound 1 (IC50 = 4.83 µM), compound 32 is approximately 400-fold more potent, while compound 18 is ~150-fold more potent [1]. Both compounds 32 and 18 maintained full cell viability (103.66% and ~103% of untreated control, respectively) at 50 µM, confirming that the potency gain is not attributable to cytotoxicity [1].

PGE2 biosynthesis inhibition mPGES-1 cellular assay SAR fluorination effect

Human mPGES-1 Enzyme Inhibition vs. Non-Fluorinated Analogue

In a cell-free recombinant human mPGES-1 enzymatic assay measuring PGH2-to-PGE2 conversion, mPGES1-IN-4 (compound 32) exhibited an IC50 of 66 nM (0.066 µM; 95% CI: 0.047–0.082 µM), versus compound 18 which yielded an IC50 of 117 nM (0.117 µM; 95% CI: 0.111–0.259 µM) [1]. This 1.8-fold improvement in enzyme-level potency was determined side-by-side under identical experimental conditions. Notably, the rank order of human mPGES-1 inhibition potency is inverted compared to mouse enzyme inhibition: compound 32 is the most potent inhibitor of the human enzyme among all pyrimidines tested, while compound 18 is the most potent against the mouse ortholog (IC50 = 60 nM) [1]. This species-dependent potency inversion is a critical selection parameter for translational research programs.

recombinant enzyme assay human mPGES-1 inhibition target engagement

In Vivo Anti-Inflammatory Efficacy in Rat Paw Edema Model

In the carrageenan-induced rat paw edema model of acute inflammation, mPGES1-IN-4 (compound 32) administered orally at 25 mg/kg reduced paw volume by 45.5% relative to the carrageenan-alone positive control (P < 0.0001) [1]. Under identical experimental conditions—same dose, same route (oral gavage), same vehicle (DMSO/TWEEN 80/saline), and same time point—compound 18 achieved a 36.3% reduction (P < 0.0001) and compound 30 achieved only a 20.7% reduction (P = 0.0014) [1]. The solvent control had no significant effect on edema development [1]. This 1.25-fold greater edema suppression of compound 32 over compound 18 and 2.2-fold over compound 30 confirms that difluorination translates into a meaningful in vivo efficacy advantage within the same pyrimidine chemotype.

acute inflammation model rat paw edema oral bioavailability in vivo pharmacodynamics

Unique Dual mPGES-1/COX-2 Target Engagement Profile

Among all pyrimidine analogues evaluated in the primary SAR study (compounds 1, 18, 28, 30, and 32), only mPGES1-IN-4 (compound 32) exhibits dual inhibitory activity against both mPGES-1 and COX-2 [1]. At 20 µM, compound 32 suppressed COX-2 activity by 47% (P < 0.001) while completely sparing COX-1 (no significant effect) [1]. Its COX-2 IC50 was determined to be 7.03 µM (95% CI: 4.27–11.56 µM), representing an approximately 106-fold selectivity window for mPGES-1 (IC50 = 66 nM) over COX-2 [1]. In contrast, compounds 1, 18, and 28 showed no detectable COX-1 or COX-2 inhibition [1]. The authors explicitly concluded that mPGES-1 inhibition is the principal mechanism of action for compound 32, with COX-2 inhibition representing a secondary, weaker contribution [1].

dual inhibition COX-2 selectivity arachidonic acid cascade mechanism of action

Cross-Species mPGES-1 Activity Profile vs. MF63

mPGES1-IN-4 (compound 32) inhibits both human (IC50 = 66 nM) and mouse (IC50 = 2,730 nM) recombinant mPGES-1, enabling its use in rodent-based preclinical inflammation models [1]. This contrasts sharply with the industry-standard mPGES-1 inhibitor MF63, which potently inhibits human mPGES-1 (IC50 = 1.3 nM) and guinea pig mPGES-1 (IC50 = 0.9 nM) but is inactive against mouse and rat mPGES-1 [2]. While MF63 exhibits superior human enzyme potency (49-fold more potent than compound 32), its absolute lack of rodent enzyme activity renders it unsuitable for mouse or rat in vivo pharmacology—a limitation explicitly acknowledged in the MF63 literature [2]. The pyrimidine series (compounds 1, 18, 28, 30, and 32) is noted in the primary paper as being among the few mPGES-1 inhibitor classes that retain activity on both mouse and human enzymes [1].

species selectivity rodent pharmacology translational model mouse mPGES-1

mPGES1-IN-4: Optimal Research and Industrial Application Scenarios


In Vivo Acute Inflammation Pharmacology with Oral mPGES-1 Inhibition

mPGES1-IN-4 is the preferred tool compound for orally administered mPGES-1 inhibition studies in rat or mouse models of acute inflammation. With 45.5% carrageenan-induced paw edema reduction at 25 mg/kg p.o.—the highest efficacy among all tested pyrimidine analogues (vs. 36.3% for compound 18 and 20.7% for compound 30) [1]—and confirmed cross-species mPGES-1 activity (human IC50 = 66 nM, mouse IC50 = 2,730 nM) [1], it uniquely satisfies the dual requirement of rodent enzyme engagement and oral bioavailability that MF63 (inactive on rodent mPGES-1) cannot meet [2]. Researchers conducting dose-response or time-course in vivo anti-inflammatory studies should select mPGES1-IN-4 over compound 18 for maximum effect size and over MF63 for rodent target compatibility.

Cellular PGE2 Pathway Dissection via Dual mPGES-1/COX-2 Inhibition

For mechanistic studies investigating the interplay between mPGES-1 and COX-2 within the arachidonic acid cascade in cellular systems, mPGES1-IN-4 offers a distinctive dual-inhibition profile not recapitulated by other pyrimidine-series inhibitors. At 20 µM, it suppresses COX-2 activity by 47% while completely sparing COX-1 and inhibiting mPGES-1 by 98% [1]. Its cellular PGE2 production IC50 of 12 nM—2.6-fold more potent than compound 18 (31 nM) [1]—permits effective PGE2 suppression at nanomolar concentrations where COX-2 engagement is minimal, enabling concentration-dependent parsing of mPGES-1-specific versus COX-2-contributory effects. This makes mPGES1-IN-4 the compound of choice for dissecting the relative contributions of these two enzymes to PGE2-driven inflammatory phenotypes in macrophages, fibroblasts, or other LPS-responsive cell types.

Fluorination-Driven SAR Studies on mPGES-1 Potency

mPGES1-IN-4 (compound 32) paired with its direct non-fluorinated analogue compound 18 (mPGES1-IN-5) constitutes a validated SAR probe set for investigating the impact of 2,3-difluorination of the C4 benzyloxyphenyl moiety on mPGES-1 pharmacology. The difluorination converts a 150-fold potency improvement over lead compound 1 (observed with compound 18, IC50 = 31 nM) into a ~400-fold improvement (compound 32, IC50 = 12 nM) [1], while simultaneously introducing COX-2 inhibitory activity absent in compound 18 [1]. Computational docking studies confirm that the difluorinated phenyl ring engages in π-π stacking with Tyr130 in the mPGES-1 active site [1]. Medicinal chemistry and computational chemistry groups optimizing mPGES-1 inhibitor scaffolds should procure both compounds as a matched pair to systematically evaluate fluorination-driven potency and selectivity trade-offs.

Comparative mPGES-1 Inhibitor Selectivity Profiling Across Chemotypes

mPGES1-IN-4 serves as a key comparator representing the polysubstituted pyrimidine chemotype in cross-chemotype mPGES-1 inhibitor selectivity panels. Its human mPGES-1 IC50 of 66 nM and COX-2 IC50 of 7.03 µM (106-fold selectivity window) [1] can be benchmarked against the benzimidazole series (e.g., compounds 10, 31, 49; IC50 = 0.03–0.09 µM in cell-free PGE2 assays) [3], the phenanthrene imidazole series (MF63; IC50 = 1.3 nM, >1000-fold selectivity) [2], and the tricyclic chromenoimidazole series (selectivity >200-fold over COX-2) [4]. This application is particularly relevant for industrial discovery programs conducting head-to-head profiling of multiple mPGES-1 inhibitor scaffolds to select a lead chemotype based on potency-selectivity-cellular efficacy triangulation.

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